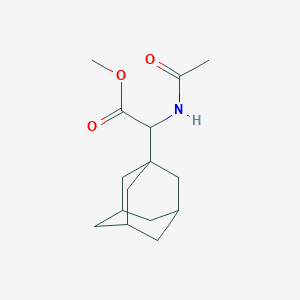
methyl (acetylamino)(1-adamantyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (acetylamino)(1-adamantyl)acetate, also known as MAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAA is a derivative of adamantane, a hydrocarbon molecule that has a unique cage-like structure. The synthesis method of MAA is complex, and it requires several steps to produce the final product. However, the compound's potential benefits make it worth the effort.
作用機序
The exact mechanism of action of methyl (acetylamino)(1-adamantyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in viral replication and inflammatory processes. methyl (acetylamino)(1-adamantyl)acetate has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of new viral particles from infected cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl (acetylamino)(1-adamantyl)acetate has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, methyl (acetylamino)(1-adamantyl)acetate has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. methyl (acetylamino)(1-adamantyl)acetate has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
実験室実験の利点と制限
One advantage of methyl (acetylamino)(1-adamantyl)acetate is its high potency, which makes it effective at low concentrations. This can be beneficial in reducing the amount of compound required for experiments, which can save time and resources. However, the complex synthesis method of methyl (acetylamino)(1-adamantyl)acetate can be a limitation, as it requires specialized equipment and expertise. Additionally, the high potency of methyl (acetylamino)(1-adamantyl)acetate can be a disadvantage in some experiments, as it may cause non-specific effects or toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on methyl (acetylamino)(1-adamantyl)acetate. One area of interest is the development of methyl (acetylamino)(1-adamantyl)acetate-based antiviral drugs for the treatment of influenza and other viral infections. Another area of interest is the investigation of methyl (acetylamino)(1-adamantyl)acetate's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of methyl (acetylamino)(1-adamantyl)acetate and its potential effects on other physiological systems.
合成法
The synthesis of methyl (acetylamino)(1-adamantyl)acetate involves several steps, starting with the reaction of adamantane with acetic anhydride to produce 1-acetyladamantane. The next step involves the reaction of 1-acetyladamantane with methylamine to produce N-methyl-1-(1-adamantyl)acetamide. Finally, the compound is treated with acetic anhydride to produce methyl (acetylamino)(1-adamantyl)acetate. The entire process requires careful control of temperature and reaction conditions to ensure a high yield of the final product.
科学的研究の応用
Methyl (acetylamino)(1-adamantyl)acetate has been the subject of numerous scientific studies, primarily due to its potential applications in drug discovery and development. One study found that methyl (acetylamino)(1-adamantyl)acetate has potent antiviral activity against influenza A virus, making it a potential candidate for the treatment of influenza infections. Another study found that methyl (acetylamino)(1-adamantyl)acetate has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
methyl 2-acetamido-2-(1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(17)16-13(14(18)19-2)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFUJKOZSWXFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-(1-adamantyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

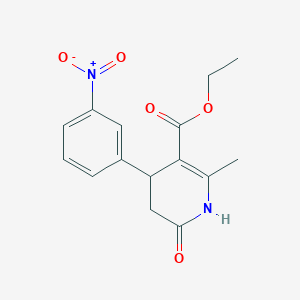
![2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5118818.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
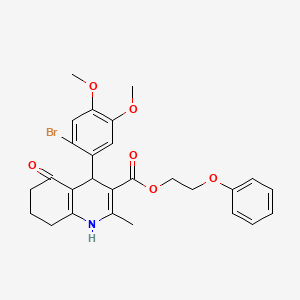

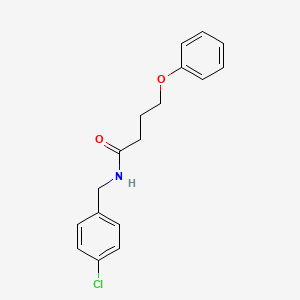
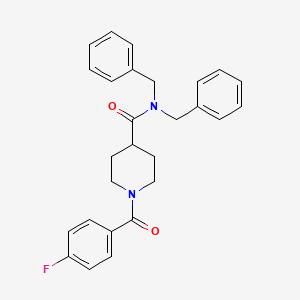
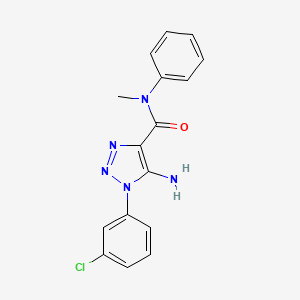
![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)
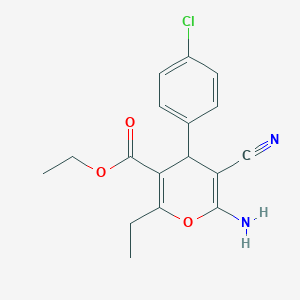

![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)